molecular formula C24H27N5O B11245940 1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one

1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one

Cat. No.: B11245940
M. Wt: 401.5 g/mol
InChI Key: ZYNCQOBMSXWXCY-UHFFFAOYSA-N
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Description

1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine ring, and a phenylpropanone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods often require rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to facilitate the desired transformations .

Scientific Research Applications

1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Alternatively, it may bind to receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

1-{4-[4-Methyl-6-(phenylamino)pyrimidin-2-YL]piperazin-1-YL}-3-phenylpropan-1-one can be compared with other similar compounds, such as:

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.

    Pyrimidine derivatives: These compounds often exhibit diverse biological activities and are used in various therapeutic applications.

Properties

Molecular Formula

C24H27N5O

Molecular Weight

401.5 g/mol

IUPAC Name

1-[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

InChI

InChI=1S/C24H27N5O/c1-19-18-22(26-21-10-6-3-7-11-21)27-24(25-19)29-16-14-28(15-17-29)23(30)13-12-20-8-4-2-5-9-20/h2-11,18H,12-17H2,1H3,(H,25,26,27)

InChI Key

ZYNCQOBMSXWXCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CCC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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